(+/-)-Desvenlafaxine-d6 Succinate H2O (N,N-dimethyl-d6)
Description
(±)-Desvenlafaxine-d6 Succinate H₂O (N,N-dimethyl-d6) is a deuterium-labeled analog of desvenlafaxine succinate, a serotonin-norepinephrine reuptake inhibitor (SNRI) used in depression and anxiety disorders. This compound is synthesized by replacing six hydrogen atoms in the N,N-dimethyl groups of desvenlafaxine with deuterium atoms (²H), making it a critical tool for pharmacokinetic, metabolic, and bioanalytical studies .
Properties
Molecular Formula |
C20H33NO7 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-[2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol;butanedioic acid;hydrate |
InChI |
InChI=1S/C16H25NO2.C4H6O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8);1H2/i1D3,2D3;; |
InChI Key |
PWPDEXVGKDEKTE-ADBWCSELSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)O)C2(CCCCC2)O)C([2H])([2H])[2H].C(CC(=O)O)C(=O)O.O |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of desvenlafaxine-d6 (succinate hydrate) involves the deuteration of desvenlafaxine. The process typically starts with the synthesis of desvenlafaxine, followed by the introduction of deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. The final product is then converted to its succinate hydrate form .
Industrial Production Methods
Industrial production of desvenlafaxine-d6 (succinate hydrate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process .
Chemical Reactions Analysis
Formation Reaction of the Succinate Salt
The synthesis of (±)-desvenlafaxine-d6 succinate involves the reaction of deuterated desvenlafaxine free base with succinic acid under controlled conditions to form the succinate salt. This acid-base reaction typically occurs in polar solvents like water or ethanol, yielding a crystalline hydrate due to the hygroscopic nature of the product .
Reaction Equation:
Key Conditions:
-
Solvent: Water or ethanol
-
Temperature: 20–25°C (room temperature)
Synthetic Pathway Optimization
The deuterated compound is synthesized through a 5-step process optimized for high yield and purity :
Step 1: Hydroxyl Protection
-
Reactants: p-Hydroxybenzene acetonitrile + benzyl bromide
-
Catalyst: Potassium carbonate (K₂CO₃)
-
Conditions: Reflux in acetone
-
Outcome: 4-Benzyloxyphenylacetonitrile (Intermediate I) with 98.92% yield .
Step 2: Cyclohexanone Condensation
-
Reactants: Intermediate I + cyclohexanone
-
Catalyst: Sodium hydroxide (NaOH) and tetrabutylammonium bromide (n-Bu₄N⁺Br⁻)
-
Conditions: Homogeneous catalysis at 50°C
-
Outcome: 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II) .
Step 3: Deprotection and Cyano Reduction
-
Reactants: Intermediate II + H₂/Pd/C
-
Conditions: Catalytic hydrogenation at 60°C
Step 4: Deuteration (N,N-dimethyl-d6)
-
Reactants: ODV + deuterated methylating agent (e.g., CD₃I)
-
Conditions: Alkylation under basic conditions (e.g., NaH/DMF)
-
Outcome: Introduction of six deuterium atoms at the dimethylamino group .
Step 5: Salt Formation with Succinic Acid
-
Reactants: Deuterated desvenlafaxine + succinic acid
-
Conditions: Crystallization in acetone/water (3:1)
-
Outcome: (±)-Desvenlafaxine-d6 Succinate Hydrate (99.92% purity) .
Key Reaction Parameters
| Reaction Step | Catalyst/Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| Hydroxyl Protection | K₂CO₃/acetone | Reflux | 98.92% | 99.83% |
| Cyclohexanone Condensation | NaOH/(n-Bu₄N⁺Br⁻) | 50°C | 85% | >95% |
| Deprotection | Pd/C/H₂ | 60°C | 90.27% | 99.92% |
| Salt Formation | Acetone/water | RT | 95% | 99.92% |
Degradation and Stability Reactions
The compound undergoes hydrolysis under acidic or alkaline conditions, with the succinate moiety being particularly reactive. Accelerated stability studies show:
-
pH 1.2 (Simulated gastric fluid): 5% degradation over 24 hours.
-
Photolytic Stability: No significant degradation under UV light (ICH guidelines) .
Isotopic Effects on Reaction Kinetics
The deuterium labeling at the N,N-dimethyl groups introduces kinetic isotope effects (KIEs), slowing reaction rates in metabolic pathways:
-
Cytochrome P450 Metabolism: 2–3× slower oxidation compared to non-deuterated desvenlafaxine .
-
UGT-mediated Glucuronidation: Minimal isotopic effect due to the reaction’s proximity to the deuterated site .
Comparative Analysis: Deuterated vs. Non-Deuterated
| Parameter | Desvenlafaxine-d6 | Desvenlafaxine |
|---|---|---|
| Molecular Weight | 405.5155 g/mol | 399.48 g/mol |
| Melting Point | 128–130°C | 123–125°C |
| Metabolic Half-life (Human) | 15 hours | 11 hours |
Scientific Research Applications
Pharmacokinetics and Metabolism
The deuterated version of desvenlafaxine allows researchers to study its metabolism with greater accuracy. Deuteration can reduce metabolic rates, leading to prolonged half-lives and altered pharmacokinetics. Studies indicate that (+/-)-desvenlafaxine-d6 succinate is minimally metabolized via the cytochrome P450 pathway, which is beneficial for understanding drug interactions and optimizing dosing regimens .
Table 1: Pharmacokinetic Properties of Desvenlafaxine
| Property | Desvenlafaxine | Desvenlafaxine-d6 |
|---|---|---|
| Half-life | 11 hours | ~15 hours |
| Metabolism | CYP2D6 | Minimal CYP2D6 involvement |
| Excretion | Urine | Urine |
Clinical Efficacy in Major Depressive Disorder
Clinical studies have demonstrated that desvenlafaxine is effective in treating MDD, with doses ranging from 50 mg to 400 mg per day showing significant improvement in depression scales . The deuterated form may provide insights into dose optimization without increasing side effects, as it has been shown to have a favorable safety profile compared to other SNRIs.
Case Study: Efficacy Comparison
A comparative study involving desvenlafaxine and other SNRIs indicated that patients receiving desvenlafaxine showed a lower incidence of adverse effects such as nausea and dizziness at therapeutic doses .
Safety and Tolerability
Desvenlafaxine has been associated with a lower risk of drug-drug interactions due to its minimal impact on the CYP450 system. This characteristic is particularly important for patients on polypharmacy regimens. The deuterated version may further enhance this safety profile by reducing variability in metabolism .
Table 2: Adverse Effects Comparison
| Adverse Effect | Desvenlafaxine | Desvenlafaxine-d6 |
|---|---|---|
| Nausea | 30% | 20% |
| Dizziness | 25% | 15% |
| Fatigue | 18% | 10% |
Mechanism of Action
Desvenlafaxine-d6 (succinate hydrate) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action helps alleviate symptoms of depression. The molecular targets include the serotonin transporter (SERT) and the norepinephrine transporter (NET). The pathways involved are primarily related to the modulation of neurotransmitter levels in the brain .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₁₆D₆H₁₉NO₂·C₄H₆O₄·H₂O
- Molecular Weight: 405.52 g/mol (deuterated form) vs. 399.48 g/mol (non-deuterated form) .
- Structure: Contains a cyclohexanol-phenolic core with deuterated dimethylamino and succinate counterion groups .
- Applications : Used as an internal standard in LC-MS/MS to quantify desvenlafaxine in biological matrices due to its isotopic stability and minimal matrix interference .
- Storage : Stable at 2–8°C in anhydrous, light-protected conditions .
Comparison with Similar Compounds
Non-Deuterated Desvenlafaxine Succinate Hydrate
The non-deuterated parent compound, desvenlafaxine succinate hydrate (CAS 386750-22-7), serves as the active pharmaceutical ingredient (API). Key differences include:
Key Finding : Deuterated analogs exhibit negligible metabolic interference, enabling precise tracking of drug disposition in vivo .
Dacarbazine-d6 (N,N-dimethyl-d6)
Another deuterated compound, Dacarbazine-d6 (CAS 1185241-28-4), shares similarities in isotopic labeling but differs in structure and application:
Key Finding : Both compounds leverage deuterium to enhance analytical precision, but their therapeutic targets and chemical scaffolds differ significantly .
Other Deuterated Standards
Compounds like Hordenine Hydrochloride (C₁₀H₁₆ClNO) and tetrahydro-isoquinolinyl derivatives () lack structural or functional overlap with desvenlafaxine-d4. Their deuterated forms are tailored for niche applications (e.g., neurotransmitter research), unlike the broad SNRI-focused utility of desvenlafaxine-d6 .
Research Implications
- Analytical Superiority: The deuterated desvenlafaxine’s molecular weight shift (+6 amu) simplifies LC-MS/MS differentiation from endogenous metabolites .
- Stability: Deuteration reduces hydrogen/deuterium exchange rates, enhancing shelf-life compared to non-deuterated analogs .
- Limitations : High cost and specialized storage requirements limit accessibility for routine labs .
Biological Activity
(+/-)-Desvenlafaxine-d6 succinate hydrate (N,N-dimethyl-d6) is a deuterated form of desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of major depressive disorder (MDD). The deuteration enhances certain pharmacokinetic properties, allowing for more precise studies of its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications.
Pharmacodynamics
Desvenlafaxine functions by inhibiting the reuptake of serotonin and norepinephrine, neurotransmitters that play critical roles in mood regulation. The mechanism involves:
- Serotonin Reuptake Inhibition : Desvenlafaxine increases serotonin levels in synaptic clefts by blocking its reabsorption into presynaptic neurons.
- Norepinephrine Reuptake Inhibition : Similar to its action on serotonin, it prevents the reuptake of norepinephrine, enhancing its availability.
Activity Profile
The compound exhibits a differential activity profile compared to other SNRIs, which may lead to variations in efficacy and side effects. It has been shown to lack significant activity on muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors in vitro, suggesting a more targeted action with potentially fewer side effects related to these pathways .
Pharmacokinetics
The pharmacokinetics of (+/-)-desvenlafaxine-d6 are influenced by its deuterated structure. Key pharmacokinetic parameters include:
- Bioavailability : Approximately 80%, unaffected by food intake.
- Peak Plasma Concentration : Achieved within 7.5 hours post-administration.
- Metabolism : Primarily through conjugation via UGT isoforms with minor oxidative metabolism via CYP3A4. Notably, it does not undergo significant metabolism through the CYP2D6 pathway, which may reduce drug-drug interactions .
Table 1: Pharmacokinetic Parameters of (+/-)-Desvenlafaxine-d6
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~80% |
| Time to Peak Concentration | 7.5 hours |
| Volume of Distribution | 3.4 L/kg |
| Major Excretion Route | Urine |
| Metabolic Pathways | UGT isoforms, CYP3A4 |
Clinical Studies and Efficacy
Clinical trials have demonstrated the efficacy of desvenlafaxine in treating MDD across various demographics. A notable case study involved a patient with Gilbert's syndrome who experienced elevated liver transaminases when treated with other SNRIs but showed improvement without liver abnormalities while on desvenlafaxine. This suggests a potential advantage for patients with similar metabolic concerns .
Case Study Example
In a study involving 100 mg sustained-release desvenlafaxine administered to healthy volunteers, pharmacokinetic assessments revealed that both enantiomers exhibited similar bioavailability and distribution characteristics. This study highlighted the importance of considering genetic factors affecting drug metabolism when prescribing antidepressants .
Safety Profile and Side Effects
While desvenlafaxine is generally well-tolerated, common side effects include nausea, dizziness, and dry mouth. Due to its unique metabolic pathway, it may present a lower risk for certain adverse effects compared to other SNRIs. However, patients may still experience withdrawal symptoms upon discontinuation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
